molecular formula C22H21N3O2S B2658712 (E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-ethylphenyl)amino)acrylonitrile CAS No. 1322009-39-1

(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-ethylphenyl)amino)acrylonitrile

Cat. No. B2658712
CAS RN: 1322009-39-1
M. Wt: 391.49
InChI Key: DMVQJBMSSTWIME-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-ethylphenyl)amino)acrylonitrile” is a chemical compound with the molecular formula C22H21N3O2S . It has a molecular weight of 391.49.

Scientific Research Applications

Optical Materials and Nonlinear Optical Limiting

Designed thiophene dyes, related to the chemical structure , demonstrate potential in optoelectronics for protecting human eyes and optical sensors, as well as for stabilizing light sources in optical communications. The nonlinear absorption and optical limiting behavior under laser excitation have been explored, indicating these compounds' utility in photonic devices due to their excellent optical limiting performance (Anandan et al., 2018).

Corrosion Inhibition

Thiazoles have been synthesized and tested for their corrosion inhibition ability on the copper surface, showing high efficiency. These findings indicate the potential of thiazole derivatives as effective corrosion inhibitors, contributing to the development of new protective agents for metals (Farahati et al., 2019).

Cancer Research and Chemosensors

Acrylonitriles substituted with heteroaryl groups have been synthesized and assessed for their cytotoxic activities against various cancer cell lines. Some compounds exhibited significant cytotoxic potency, suggesting their potential in cancer therapy (Sa̧czewski et al., 2004). Additionally, novel benzimidazoles and benzimidazo[1,2-a]quinolines have been synthesized as potential chemosensors for detecting different metal ions, highlighting the diverse applicative potential of these organic compounds (Hranjec et al., 2012).

properties

IUPAC Name

(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-ethylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-4-15-5-8-18(9-6-15)24-13-17(12-23)22-25-19(14-28-22)16-7-10-20(26-2)21(11-16)27-3/h5-11,13-14,24H,4H2,1-3H3/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVQJBMSSTWIME-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-ethylphenyl)amino)acrylonitrile

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